N-(1,3-Dihydro-1-methyl-3-(phenylsulfonyl)-2H-benzimidazol-2-ylidene)benzenesulfonamide
Description
Properties
CAS No. |
173374-94-2 |
|---|---|
Molecular Formula |
C20H17N3O4S2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(NE)-N-[1-(benzenesulfonyl)-3-methylbenzimidazol-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H17N3O4S2/c1-22-18-14-8-9-15-19(18)23(29(26,27)17-12-6-3-7-13-17)20(22)21-28(24,25)16-10-4-2-5-11-16/h2-15H,1H3/b21-20+ |
InChI Key |
ZRXATGJHZBPJSG-QZQOTICOSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2N(/C1=N/S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-3-(phenylsulfonyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methylbenzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Groups
The sulfonamide and phenylsulfonyl moieties are susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl groups. For example:
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Hydrolysis : Under acidic or basic conditions, sulfonamide bonds may hydrolyze to yield benzenesulfonic acid derivatives. A study on similar sulfonamide compounds demonstrated hydrolysis at 80–100°C in concentrated HCl or NaOH, producing sulfonic acid intermediates .
-
Aminolysis : Reaction with amines (e.g., methylamine, ethylamine) replaces the sulfonamide group. For instance, TriNBO (a structurally related benzimidazolone) underwent aminolysis with ethanolamine at 70°C, yielding 5-(2-hydroxyethylamino) derivatives in 85% yield .
Electrophilic Aromatic Substitution
The benzimidazole core supports electrophilic substitution, particularly at the electron-rich positions adjacent to nitrogen atoms. Key reactions include:
-
Nitration : Nitration of the aromatic ring is achieved using HNO₃/H₂SO₄ systems. A one-pot nitration protocol for 1,3-dihydro-2H-benzimidazol-2-one derivatives achieved trinitro-substitution (TriNBO) with 83% yield at 60°C .
-
Halogenation : Bromination or chlorination occurs at the 4, 5, or 6 positions of the benzimidazole ring under halogenating agents like Br₂/FeCl₃.
N-Nitration and Nitramine Formation
The NH group in the benzimidazole ring can undergo N-nitration to form nitramines, a reaction critical in energetic materials research. For example:
-
Nitration with N₂O₅/HNO₃ : A 40% N₂O₅/HNO₃ system in CH₂Cl₂ selectively nitrated 5-NHR-substituted benzimidazolones, producing nitramines with yields of 73–89% (Table 1) .
Coordination Chemistry
The sulfonamide nitrogen and benzimidazole nitrogens act as Lewis bases, forming complexes with transition metals. For example:
-
Pd(II) Complexation : Analogous sulfonamide-benzimidazoles form stable complexes with PdCl₂, as confirmed by NMR and X-ray crystallography. These complexes exhibit catalytic activity in cross-coupling reactions.
Oxidation and Reduction
-
Oxidation : The methyl group on the benzimidazole nitrogen oxidizes to a carbonyl under strong oxidants like KMnO₄, forming a ketone derivative .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl groups to thioethers, though this is less common due to the stability of the sulfonamide bond.
Thermal Decomposition
Thermogravimetric analysis (TGA) of related nitramine derivatives reveals deflagration temperatures between 199–315°C, depending on substituents (Table 1). The introduction of nitrato groups (e.g., O₂NOCH₂CH₂-) lowers thermal stability compared to nitro-substituted analogs .
Scientific Research Applications
N-(1-Methyl-3-(phenylsulfonyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methyl-3-(phenylsulfonyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following compounds share core benzimidazole-sulfonamide frameworks but differ in substituents and synthetic routes (Table 1):
Key Differences in Properties and Reactivity
Electronic Effects
- The dimethylamino-methylidene substituent in introduces conjugation, altering UV-Vis absorption and redox behavior.
Spectroscopic Characterization
- NMR : The target compound’s imidazolylidene proton is expected near δ 8.5–9.0 ppm (similar to 2c’s sulfonamide NH at δ 10.2 ppm) .
- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹) are consistent across analogues, but the target compound’s methyl group may show C-H stretches near 2900 cm⁻¹ .
Crystallographic Features
- The compound in crystallizes in a monoclinic system with intermolecular N–H···O hydrogen bonds, a feature likely shared by the target compound due to its sulfonamide groups. SHELX software is commonly used for such structural determinations.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions starting with sulfonylation of benzimidazole precursors. For example, coupling benzenesulfonyl chloride with functionalized benzimidazoles in aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions yields intermediates . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol-water mixtures (4:1 ratio) to achieve >95% purity . Reaction progress is monitored via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .
Q. How is the compound characterized structurally?
Characterization relies on:
- ¹H/¹³C NMR : Distinct signals for sulfonamide protons (δ 10.2–11.5 ppm) and benzimidazole carbons (δ 150–160 ppm) .
- IR spectroscopy : Peaks at 1320–1350 cm⁻¹ (S=O stretching) and 1600–1650 cm⁻¹ (C=N benzimidazole) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 450–470 for M⁺) and fragmentation patterns confirm molecular weight and substituents .
Q. What crystallographic methods are used to resolve its 3D structure?
Single-crystal X-ray diffraction (SHELX programs) is standard. For example, SHELXL refines structures using high-resolution data (R-factor < 0.05), with hydrogen atoms placed geometrically and anisotropic displacement parameters for non-H atoms . Key metrics include bond angles (e.g., C-S-N ~120°) and torsion angles (planarity of the benzimidazole-sulfonamide system) .
Advanced Research Questions
Q. How to design experiments to study its biological activity?
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) .
- Assay design : Use fluorescence-based inhibition assays (λex 280 nm, λem 450 nm) with recombinant enzymes .
- Dose-response curves : Test concentrations from 0.1–100 µM, with IC₅₀ calculations using nonlinear regression .
Q. How to resolve contradictions in spectral data during characterization?
Discrepancies in NMR signals may arise from tautomerism in the benzimidazole ring or solvent effects. For example:
- Tautomer equilibria : Use variable-temperature NMR (25–60°C) to observe coalescence of proton signals .
- Solvent polarity effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify hydrogen-bonding interactions .
Q. What computational methods predict its reactivity or binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution (e.g., sulfonamide electron-withdrawing effects) .
- Molecular docking (AutoDock Vina) : Simulate binding to protein targets (PDB: 1LX4) with flexible side chains and a grid box size of 20 ų .
Q. How to analyze structure-activity relationships (SAR) for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
